molecular formula C12H18N2 B13601539 4-(azetidin-3-ylmethyl)-N,N-dimethylaniline

4-(azetidin-3-ylmethyl)-N,N-dimethylaniline

Cat. No.: B13601539
M. Wt: 190.28 g/mol
InChI Key: MVRBQAARZJXFCY-UHFFFAOYSA-N
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Description

4-(azetidin-3-ylmethyl)-N,N-dimethylaniline is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

One common synthetic route starts with the preparation of N-Boc-azetidin-3-one, which is then subjected to a Horner–Wadsworth–Emmons reaction to form the azetidine ring . The resulting intermediate is then reacted with N,N-dimethylaniline under suitable conditions to yield the target compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(azetidin-3-ylmethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Scientific Research Applications

4-(azetidin-3-ylmethyl)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(azetidin-3-ylmethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The azetidine ring and the aniline moiety contribute to its binding affinity and specificity towards these targets. Detailed studies using techniques like X-ray crystallography and molecular docking are employed to elucidate the exact binding interactions and pathways involved .

Comparison with Similar Compounds

4-(azetidin-3-ylmethyl)-N,N-dimethylaniline can be compared with other azetidine derivatives and aniline-based compounds. Similar compounds include:

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

4-(azetidin-3-ylmethyl)-N,N-dimethylaniline

InChI

InChI=1S/C12H18N2/c1-14(2)12-5-3-10(4-6-12)7-11-8-13-9-11/h3-6,11,13H,7-9H2,1-2H3

InChI Key

MVRBQAARZJXFCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2CNC2

Origin of Product

United States

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